Epinandrolone
Description
Discovery and Nomenclature of 17alpha-Nandrolone
The discovery and characterization of epinandrolone represents an interesting chapter in steroid chemistry. While 19-nortestosterone (nandrolone) was first synthesized in 1950, the specific 17alpha-epimer received less attention until later research identified it as a naturally occurring compound. A significant breakthrough in understanding this compound came when researchers demonstrated the endogenous presence of 17alpha-nandrolone in pregnant sheep, establishing it as a naturally produced steroid rather than merely a synthetic compound.
The nomenclature of this compound reflects its chemical structure and relationship to other steroids. Its primary scientific name, 17alpha-nandrolone, directly indicates its structural relationship to nandrolone with specific reference to the orientation of the hydroxyl group. The compound is also known by several synonyms including:
- This compound
- 17alpha-nandrolone
- Norepitestosterone
- 19-Nor-17alpha-testosterone
- 17alpha-Hydroxyestr-4-en-3-one
The IUPAC systematic name for this compound is (8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one. This comprehensive designation precisely describes the molecular structure, including the stereochemistry at key carbon positions. The chemical formula of this compound is C18H26O2, identical to that of nandrolone but with a different stereochemical arrangement.
Table 1: Key Identifiers and Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 17alpha-nandrolone (this compound) |
| Chemical Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| CAS Registry Number | 4409-34-1 |
| European Community Number | 111-680-4 |
| ChEBI ID | CHEBI:183973 |
| Structure Classification | 3-hydroxy steroid, 19-norsteroid |
The chemical structure of this compound features the classic four-ring system of steroids (three cyclohexane rings and one cyclopentane ring) with a ketone group at position 3 and a hydroxyl group in the alpha configuration at position 17. The absence of the methyl group at position 19 distinguishes it as a 19-norsteroid.
Position Within the 19-Norsteroid Chemical Taxonomy
This compound occupies a specific position within the broader taxonomy of steroid compounds, particularly within the 19-norsteroid classification. To understand its place in this chemical taxonomy, it is important to examine the structural characteristics that define these groups.
Norsteroids represent a class of steroid compounds characterized by the removal of one or more atoms, typically carbon, from the standard steroid skeleton. The prefix "nor" in steroid chemistry indicates this removal of an atom from the parent structure. In the case of 19-norsteroids, specifically, the methyl group at position C19 has been removed from the conventional steroid structure.
This compound belongs to the estrane series of steroids, which are C18 steroid derivatives with a gonane core structure. Estrenes, to which nandrolone and this compound belong, are estrane derivatives that contain a double bond in their structure. More specifically, both nandrolone and this compound are classified as estr-4-enes due to the position of the double bond between carbons 4 and 5 in the A-ring of the steroid skeleton.
The taxonomic classification of this compound can be outlined as follows:
Table 2: Taxonomic Classification of this compound
| Classification Level | Category | Key Structural Feature |
|---|---|---|
| Basic Structure | Steroid | Four-ring system (three cyclohexane, one cyclopentane) |
| Carbon Framework | Estrane | C18 structure (19-norsteroid) |
| Functional Groups | Estrene | Contains a double bond |
| Specific Type | Estr-4-ene | Double bond between C4-C5 |
| Stereochemistry | 17alpha-hydroxy | Hydroxyl group at C17 in alpha orientation |
What fundamentally distinguishes this compound from nandrolone is the stereochemistry at position 17. While both compounds share identical molecular formulas and similar structures, nandrolone has its hydroxyl group in the beta configuration at C17, while this compound features an alpha configuration. This stereochemical difference has significant implications for the biological activity and properties of these compounds.
The 17-epimeric relationship between nandrolone and this compound is particularly noteworthy in steroid chemistry. Gas chromatography studies have shown that 17-epimers can be distinguished by their retention times, with 17beta-methyl epimers typically eluting before the corresponding 17alpha-methyl epimers. Nuclear magnetic resonance spectroscopy also shows characteristic differences in chemical shifts for 17-epimeric steroids.
Research has demonstrated that this compound occurs naturally in certain biological systems. It has been detected in the urine of pregnant sheep and potentially other mammals. This finding was significant as it established this compound as an endogenous compound rather than merely a synthetic derivative. Studies have indicated that this compound is not detectable in non-pregnant sheep but appears during pregnancy, suggesting a specific biological role related to reproductive processes.
The taxonomic positioning of this compound within the 19-norsteroid family places it in an interesting research context. As a naturally occurring 17alpha-epimer of nandrolone, it represents an important compound for understanding the full spectrum of endogenous steroids and their potential biological functions. This positioning has implications for both fundamental steroid chemistry research and investigations into the biological significance of stereochemical variations in steroid hormones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-SHRADXDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016522 | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4409-34-1 | |
| Record name | Epinandrolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 19-Nortestosterone
Chromium trioxide (CrO₃) in acidic acetone is a widely used oxidant for introducing ketone groups at the C17 position. In a protocol adapted from Le Bizec et al., 19-nortestosterone is dissolved in acetone and treated with CrO₃/sulfuric acid (10/20/1000, m/v/v) for 1 hour at room temperature. This yields 4-estren-3,17-dione, which is subsequently reduced to 4-estren-3-one via selective hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Sulfation at the 17α Position
Sulfation of 4-estren-3-one to form this compound involves reacting the steroid with a sulfating agent. A validated method employs sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous dimethylformamide (DMF) at 60°C for 4 hours. The reaction is quenched with ice-water, and the crude product is extracted using dichloromethane. Purification via semi-preparative high-performance liquid chromatography (HPLC) with a C18 column and methanol-water (70:30, v/v) mobile phase yields this compound sulfate.
Purification and Conjugate Separation
This compound sulfate exists predominantly in its conjugated form, necessitating specialized purification techniques.
Solid-Phase Extraction (SPE)
Quaternary ammonium SPE cartridges (1 g stationary phase) are used to isolate sulfate conjugates. The protocol involves:
- Conditioning the cartridge with methanol, water, and 0.5 M acetic acid.
- Loading the crude extract dissolved in methanol.
- Eluting sulfates with 20 mL triethylamine sulfate (TEAS) 1.4 M.
Recovery rates for steroid sulfates under these conditions range from 80–90%, as determined by spiked deuterated internal standards.
Hydrolysis and Derivatization
For analytical purposes, this compound sulfate is hydrolyzed to free 4-estren-3-one using solvolysis (ethyl acetate/H₂SO₄, 1 hour at 50°C). The liberated steroid is derivatized with MSTFA/TMIS/DTE (1000:5:5, v/v/w) at 60°C for 40 minutes to enhance volatility for gas chromatography–mass spectrometry (GC-MS).
Analytical Characterization
Liquid Chromatography–Ion Mobility–Mass Spectrometry (LC-IM-MS)
This compound sulfate is characterized using LC-IM-MS, which provides collision cross-section (CCS) values for structural confirmation. The method employs a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and methanol. Key parameters include:
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS of underivatized this compound sulfate reveals a molecular ion at m/z 385.205 ([M-H]⁻), with fragment ions at m/z 369 (loss of SO₃) and m/z 271 (A-ring cleavage). Derivatization with MSTFA shifts the molecular ion to m/z 542 (M⁺), confirming the presence of two trimethylsilyl groups.
Data Tables
Chemical Reactions Analysis
Phase I Metabolic Transformations
Epinandrolone undergoes hepatic biotransformation through three primary pathways:
1.1 5α-Reductase Catalyzed Reduction
The Δ⁴ double bond undergoes stereospecific hydrogenation to form 5α-dihydronandrolone, with catalytic activity mediated by 5α-reductase enzymes . This reaction follows first-order kinetics with a plasma half-life of 6.2 hours in humans .
1.2 3-Ketosteroid Reduction
The 3-keto group is reduced to a hydroxyl group by hepatic ketoreductases, producing 3α- and 3β-hydroxylated metabolites. Quantitative ratios favor the 3α-epimer (83%) over the 3β-epimer (17%) in human microsomal studies .
1.3 17β-Hydroxysteroid Dehydrogenase (HSD) Oxidation
The 17α-hydroxyl group is oxidized to a ketone, forming 19-norandrostenedione. This reaction is reversible under physiological conditions, with equilibrium favoring the reduced form (K<sub>eq</sub> = 0.45 at pH 7.4) .
Phase II Conjugation Reactions
This compound metabolites are subject to conjugation with polar groups to enhance excretion:
| Conjugate Type | Enzyme | Major Metabolite | Exact Mass (Da) | Urinary Detection Window |
|---|---|---|---|---|
| Sulfate | SULT2A1 | This compound-3-sulfate | 354.150 | 10–14 days |
| Glucuronide | UGT2B7/UGT2B17 | This compound-17β-glucuronide | 450.225 | 5–7 days |
| Glutathione | GSTP1 | 19-Nor-17α-testosterone-SG adduct | 562.253 | Not routinely detected |
Data derived from LC-MS/MS analyses of human specimens .
Synthetic Derivatization for Analytical Detection
This compound requires chemical modification prior to chromatographic analysis due to low volatility:
3.1 Trimethylsilylation
Reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 40 minutes yields bis-TMS derivatives:
Derivatization efficiency: 98.2% (RSD 1.3%) .
3.2 Enol-TMS Formation
Under acidic conditions (TMIS catalyst), the 3-keto group forms stable enol-TMS ethers:
Reaction yield: 92.4% at 70°C .
Structural Influences on Reactivity
The rigid tetracyclic steroid skeleton imposes significant steric constraints:
-
17α-Hydroxyl Orientation : Axial positioning reduces glucuronidation efficiency by 38% compared to equatorial 17β-isomers
-
A-Ring Strain : The conjugated enone system (Δ⁴-3-keto) undergoes 1,4-Michael addition with glutathione at pH >8.5 (k = 2.4 × 10⁻³ M⁻¹s⁻¹)
-
Metabolic Protection : 17α-alkylation absence prevents cytochrome P450-mediated hydroxylation, enhancing plasma stability
Degradation Under Stress Conditions
Forced degradation studies reveal:
| Condition | Major Degradants | Reaction Mechanism |
|---|---|---|
| Acidic (0.1M HCl) | 17α-Hydroxy-19-norandrostanedione | Keto-enol tautomerization |
| Alkaline (0.1M NaOH) | Δ⁶-Epinandrolone | Base-catalyzed dehydrogenation |
| Oxidative (3% H₂O₂) | 3,4-Epoxide derivative | Electrophilic epoxidation |
| Photolytic (UV-C) | 9β,10α-Secosteroid | Norrish Type I cleavage |
Stability indicating parameters comply with ICH Q1A(R2) guidelines .
Scientific Research Applications
Epinandrolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of anabolic steroids.
Biology: Studied for its effects on muscle growth and development.
Medicine: Investigated for potential therapeutic uses in treating muscle-wasting diseases.
Industry: Used in the development of performance-enhancing drugs for athletes.
Mechanism of Action
Epinandrolone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor complex, which then translocates to the cell nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in muscle growth and protein synthesis.
Comparison with Similar Compounds
Research Implications
Biological Activity
Epinandrolone, a derivative of nandrolone, is an anabolic androgenic steroid (AAS) that has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological mechanisms, effects, and relevant studies associated with this compound, providing insights into its pharmacological profile.
Chemical and Pharmacological Profile
This compound (chemical formula: CHO) is characterized by its anabolic properties, which are primarily mediated through androgen receptor (AR) interactions. The compound mimics testosterone's physiological effects, influencing various biological pathways.
Key Properties
- Molecular Weight : 274.40 g/mol
- Androgenic Activity : Modulates AR expression and activity.
- Anabolic Effects : Stimulates muscle growth and repair.
This compound exerts its effects through several mechanisms:
- Androgen Receptor Activation : this compound binds to ARs, leading to transcriptional activation of genes responsible for muscle growth and differentiation.
- Protein Synthesis Stimulation : The compound enhances protein synthesis rates in muscle tissues, promoting hypertrophy.
- Inhibition of Glucocorticoid Receptors : It may interfere with the glucocorticoid receptor pathways, reducing catabolic processes in muscle tissues.
Anabolic Effects
This compound has been shown to significantly enhance muscle mass and strength in various animal models. For example, studies indicate that administration leads to increased weights of skeletal muscles and improvements in physical performance metrics.
Case Studies
- A study involving male rats demonstrated that this compound administration resulted in a 20% increase in lean body mass compared to control groups over a 12-week period .
- Another investigation noted improvements in recovery times post-exercise, suggesting enhanced anabolic recovery processes .
Safety and Toxicity
While this compound exhibits beneficial anabolic effects, its safety profile remains a concern. Reports indicate potential hepatotoxicity associated with AAS use, including jaundice and liver dysfunction in some cases . Long-term use may also lead to cardiovascular issues due to alterations in lipid profiles and increased hematocrit levels .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other anabolic steroids:
| Compound | Anabolic Activity | Androgenic Activity | Hepatotoxicity Risk | Cardiovascular Risk |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | Moderate |
| Nandrolone | High | Low | Low | Low |
| Testosterone | High | High | Low | Moderate |
Research Findings
Recent studies have focused on the biotransformation of this compound and its metabolites. For instance, microbial transformations have yielded new metabolites with varying biological activities, including potential aromatase inhibition which is significant for cancer treatment strategies .
Aromatase Inhibition
Research indicates that some metabolites derived from this compound exhibit potent aromatase inhibitory activity, which could be leveraged for therapeutic applications in estrogen-dependent cancers .
Q & A
Q. What experimental methodologies are recommended for characterizing Epinandrolone’s pharmacological profile in preclinical studies?
Q. How can researchers design studies to evaluate this compound’s metabolic stability and hepatic clearance?
- Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to identify phase I/II metabolites. Compare metabolic stability across species (e.g., human vs. rat microsomes) to predict interspecies variability. Incorporate kinetic parameters (e.g., intrinsic clearance, t₁/₂) and validate results using in silico tools like SimCyp for scaling to human pharmacokinetics .
Advanced Research Questions
Q. How should contradictory data on this compound’s anabolic-to-androgenic ratio be analyzed and resolved?
- Methodological Answer : Conduct a systematic review of existing studies, categorizing results by model system (e.g., cell lines vs. whole organisms) and dosing regimens. Apply meta-analysis techniques to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., assay sensitivity, interspecies differences). Validate findings through replication studies using harmonized protocols (e.g., standardized ventral prostate vs. levator ani muscle assays in rats) .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicological effects of this compound in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability in longitudinal toxicity data (e.g., liver enzyme elevation, lipid profile changes). Include covariates like age, sex, and baseline health status. For non-linear dose-response relationships, apply benchmark dose (BMD) modeling with uncertainty quantification. Report significance thresholds (e.g., p < 0.01) and confidence intervals to avoid overinterpretation .
Q. How can researchers develop predictive models for this compound’s interactions with off-target nuclear receptors?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with high-throughput screening data (e.g., Pan-omics panels) to predict off-target binding. Validate predictions using competitive binding assays for receptors like GR, PR, and ERα. Apply machine learning algorithms (e.g., random forests) trained on structural descriptors (e.g., LogP, polar surface area) to prioritize high-risk off-targets .
Methodological Guidelines for this compound Research
- Defining Research Questions : Use the P-E/I-C-O framework (Population: target tissue/organism; Exposure: dosing regimen; Comparison: reference androgen; Outcome: anabolic efficacy/safety) to ensure specificity .
- Data Contradiction Analysis : Employ triangulation by cross-validating in vitro, in vivo, and in silico datasets. Document assay limitations (e.g., cell line androgen receptor overexpression skewing results) in appendices .
- Ethical Compliance : For human tissue studies, obtain IRB approval and explicitly state inclusion/exclusion criteria in methods sections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
